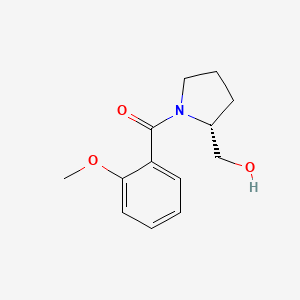

(R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol

Description

®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of a methoxybenzoyl group attached to a pyrrolidinemethanol moiety. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Properties

IUPAC Name |

[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRSXRGRMZPZQY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)N2CCC[C@@H]2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350804 | |

| Record name | (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207511-15-7 | |

| Record name | (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoyl chloride and ®-2-pyrrolidinemethanol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-methoxybenzoyl chloride is added dropwise to a solution of ®-2-pyrrolidinemethanol in an inert solvent like dichloromethane. The reaction mixture is stirred at low temperature (0-5°C) to control the exothermic reaction. After completion, the mixture is washed, dried, and purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

Reduction: Formation of 2-methoxybenzyl alcohol or 2-methoxybenzylamine.

Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding studies.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of ®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group enhances its binding affinity, while the pyrrolidinemethanol moiety contributes to its stereospecific interactions. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxybenzoyl chloride

- 2-Methoxybenzoic acid

- 2-Methoxybenzyl alcohol

Uniqueness

®-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol stands out due to its chiral nature, which imparts unique reactivity and selectivity in chemical reactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in research and industrial applications.

Biological Activity

(R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, a compound with a complex structure, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

- Chemical Formula : C13H17NO3

- CAS Number : 207511-15-7

- Molecular Weight : 235.28 g/mol

The compound features a pyrrolidine ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the methoxybenzoyl group enhances its lipophilicity and potential bioactivity.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays showed that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 3.82 ± 0.11 |

| MDA-MB-231 | 4.50 ± 0.15 |

| K562 | 5.00 ± 0.20 |

These findings suggest that the compound may interfere with cellular proliferation pathways, although the exact mechanisms remain to be elucidated.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

| Acinetobacter baumannii | 31.25 |

These results indicate that this compound could serve as a lead compound for developing new antibiotics.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Studies have shown that the compound induces cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in tumor progression and bacterial growth, such as topoisomerases and β-lactamases.

Case Studies

- Anticancer Study : A study conducted at the National Cancer Institute evaluated the efficacy of this compound against a panel of 60 human tumor cell lines. The compound exhibited nanomolar activity across multiple lines, indicating strong potential for further development as an anticancer agent .

- Antimicrobial Study : A separate investigation assessed the antimicrobial activity of various pyrrolidine derivatives, including this compound. The results highlighted its superior activity against resistant strains of bacteria compared to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.